Product packaging for 2,5-Dichloro-3-phenylpyrazine(Cat. No.:CAS No. 64163-09-3)

2,5-Dichloro-3-phenylpyrazine

Cat. No.: B1281331
CAS No.: 64163-09-3
M. Wt: 225.07 g/mol
InChI Key: UVHFTHLANSFULO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-phenylpyrazine is an organic compound with the CAS Registry Number 64163-09-3 . It has a molecular formula of C 10 H 6 Cl 2 N 2 and a molecular weight of 225.07 g/mol . Its structure is characterized by a pyrazine ring substituted with chlorine atoms at the 2 and 5 positions and a phenyl group at the 3 position. The compound is associated with the MDL number MFCD12022593 . A common SMILES notation for its structure is Clc1cnc(c(n1)c1ccccc1)Cl , and its InChIKey is UVHFTHLANSFULO-UHFFFAOYSA-N . This configuration makes it a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . The presence of two chlorine atoms on the heteroaromatic ring makes it a versatile precursor for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers can use this compound to synthesize more complex molecules for various applications, including medicinal chemistry and materials science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2N2 B1281331 2,5-Dichloro-3-phenylpyrazine CAS No. 64163-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFTHLANSFULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496734
Record name 2,5-Dichloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64163-09-3
Record name 2,5-Dichloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 3 Phenylpyrazine

Reactivity of the Pyrazine (B50134) Heterocycle

Nucleophilic Reactivity at Chlorine Substituents

The chlorine atoms in 2,5-dichloro-3-phenylpyrazine are susceptible to nucleophilic substitution. The electron-deficient nature of the pyrazine ring, enhanced by the two chlorine substituents, facilitates the attack of nucleophiles. Reactions with various nucleophiles such as amines, thiols, and alkoxides can lead to the displacement of one or both chlorine atoms. google.com

For instance, the reaction of 2,5-dichloropyrazine (B10626) with phenyl-containing reagents can yield 2-chloro-5-phenylpyrazine (B189379). This highlights the feasibility of sequential substitution, where the reactivity of the second chlorine atom is influenced by the electronic properties of the newly introduced group. The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines demonstrates that two moles of the amine are required to replace one chlorine atom, with the second mole neutralizing the liberated HCl. google.com These reactions are typically conducted in nonprotic polar solvents like tetrahydrofuran (B95107) or dimethyl sulfoxide. google.com

The general mechanism for nucleophilic aromatic substitution (SNAr) on halogenated pyrazines involves the formation of a Meisenheimer-like intermediate. The nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate which then expels the chloride ion to restore aromaticity. acs.org

Interactive Data Table: Nucleophilic Substitution Reactions
SubstrateNucleophileProduct(s)Reaction ConditionsKey Observation
2,5-DichloropyrazinePhenyl-containing reagents2-Chloro-5-phenylpyrazineControlled conditionsDemonstrates feasibility of mono-substitution.
2,3-Dichloro-5,6-dicyanopyrazineAminesMono-amino substituted pyrazineRoom temperature, nonprotic polar solventRequires two equivalents of amine per chlorine. google.com

Electrophilic Reactivity of the Pyrazine Ring

The pyrazine ring is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. The addition of two chlorine atoms in this compound further reduces the ring's electron density, making electrophilic substitution challenging. However, under forcing conditions or with potent electrophiles, reactions can occur. The phenyl substituent, being an activating group, could potentially direct electrophiles to specific positions on the phenyl ring, although the deactivating effect of the dichloropyrazine moiety would be significant.

In related pyrazine systems, electrophilic attack, such as oxidation, can occur at the nitrogen atoms to form N-oxides. For example, hydrogen peroxide or peracids can be used for this transformation.

Radical Pathways and Intermediates

Radical reactions involving pyrazine derivatives can be initiated by various means, including heat or light in the presence of a radical initiator like AIBN (Azobisisobutyronitrile). libretexts.orglumenlearning.com These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

For aryl radicals, reactions with alkynes can lead to the formation of new carbon-carbon bonds. rsc.org In the context of this compound, a radical could be generated on the pyrazine ring or the phenyl substituent. The subsequent reactions would depend on the reaction conditions and the presence of other reactive species. For instance, intramolecular cyclization is a common pathway for radical reactions, often favoring the formation of five-membered rings. libretexts.org

Influence of Halogenation and Phenyl Substitution on Reactivity

The substituents on the pyrazine ring play a crucial role in modulating its reactivity through a combination of electronic and steric effects.

Electronic Effects on Reaction Centers

The two chlorine atoms in this compound exert a strong electron-withdrawing inductive effect (-I) on the pyrazine ring. This effect significantly reduces the electron density of the ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. The nitrogen atoms in the pyrazine ring are also electron-withdrawing, further deactivating the ring to electrophilic substitution. rsc.org

The electron-withdrawing ability of the pyrazine ring itself is substantial, and this is enhanced by the chlorine atoms. Pyrazine ligands are considered good electron acceptors, which can lead to red-shifted UV and photoemission wavelengths in their metal complexes. rsc.org

Interactive Data Table: Electronic Effects of Substituents
SubstituentPositionElectronic EffectImpact on Reactivity
Chlorine2, 5-I (Inductive)Activates the ring for nucleophilic attack; deactivates for electrophilic attack.
Phenyl3-I (Inductive), ±R (Resonance)Modulates the stability of reaction intermediates and transition states.
Nitrogen atoms1, 4-I (Inductive), -R (Resonance)Strongly deactivates the ring towards electrophilic substitution. rsc.org

Steric Effects on Reaction Stereoselectivity

Steric hindrance can play a significant role in the reactivity and stereoselectivity of reactions involving substituted pyrazines. The phenyl group at the 3-position of this compound can sterically hinder the approach of reactants to the adjacent chlorine atom at the 2-position. This could lead to preferential reaction at the less hindered 5-position.

Studies on other substituted pyrazines have demonstrated the importance of steric effects. For example, in the deprotonation of methylpyrazinium ions, adjacent alkyl groups can lead to an increase in reaction rate, a phenomenon termed "steric activation". cdnsciencepub.comcdnsciencepub.com This has been attributed to the relief of steric strain in the transition state. cdnsciencepub.com Conversely, conventional steric hindrance is observed in reactions with bulky bases, where reactivity is lower than predicted by basicity alone. cdnsciencepub.com

Reaction Kinetics and Thermodynamic Considerations

Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, insights can be drawn from studies on analogous substituted dichloropyrazines and the general principles of nucleophilic aromatic substitution (SNAr) reactions.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. For dichloropyrazines, the reaction with a nucleophile is typically a second-order process, with the rate dependent on the concentration of both the pyrazine substrate and the nucleophile.

Thermodynamic data for pyrazine derivatives have been a subject of interest, particularly for understanding their stability and potential as liquid organic hydrogen carriers. While specific enthalpy and entropy values for this compound are not reported, benchmark thermochemical properties for the parent pyrazine and its simple derivatives have been established through combustion calorimetry and vapor pressure measurements. acs.org These studies provide a foundation for theoretical calculations on more complex derivatives.

Computational studies, often employing Density Functional Theory (DFT), have become instrumental in predicting the thermodynamic and kinetic parameters of reactions involving heterocyclic compounds. worldscientific.comscirp.org For instance, the activation energies and reaction enthalpies for the nucleophilic substitution on various chloropyrazines can be modeled to predict reactivity trends.

Table 1: Illustrative Kinetic and Thermodynamic Data for Related Pyrazine Derivatives

Compound/ReactionParameterValueReference
2-Substituted 3,5-Dichloropyrazines + AminesRegioselectivityPreferential attack at C5 for EWG at C2; at C3 for EDG at C2 nih.govacs.org
PyrazineGas-Phase Enthalpy of Formation (ΔfHm°(g))197.9 ± 1.2 kJ·mol⁻¹ acs.org
PyridazineGas-Phase Enthalpy of Formation (ΔfHm°(g))240.5 ± 1.0 kJ·mol⁻¹ acs.org
PyrimidineGas-Phase Enthalpy of Formation (ΔfHm°(g))191.0 ± 1.0 kJ·mol⁻¹ acs.org

Note: The data presented in this table are for related pyrazine and diazine compounds and are intended to provide a comparative context for the reactivity of this compound. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Elucidation of Reaction Mechanisms

The primary reaction mechanism for this compound with nucleophiles is expected to be the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing good leaving groups, such as halide ions.

The SNAr mechanism generally proceeds in two steps:

Formation of a Meisenheimer Complex: The nucleophile attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the nitrogen atoms. The formation of this intermediate is typically the rate-determining step of the reaction.

Departure of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion (the leaving group).

For this compound, there are two potential sites for nucleophilic attack: the carbon at position 2 (C2) and the carbon at position 5 (C5). The regioselectivity of the reaction will be determined by the relative stability of the corresponding Meisenheimer complexes. The phenyl group at C3, being generally electron-withdrawing, will influence the electron density at the adjacent carbon atoms.

Studies on 2-substituted 3,5-dichloropyrazines have demonstrated that the electronic nature of the substituent at the 2-position governs the site of nucleophilic attack. nih.govacs.org An electron-withdrawing group at C2 directs the incoming nucleophile to the C5 position, while an electron-donating group at C2 directs it to the C3 position. nih.govacs.org In the case of this compound, the phenyl group is at the 3-position. Its electronic influence, combined with that of the two chlorine atoms, will determine the relative electrophilicity of C2 and C5. Computational studies using tools like the Fukui index have been shown to successfully predict the regioselectivity in such systems by identifying the most electrophilic sites. acs.org

It is also plausible that under certain conditions, particularly with very strong bases such as potassium amide in liquid ammonia, an elimination-addition mechanism involving a hetaryne intermediate could occur, although this is less common for dichloropyrazines compared to other halogenated heterocycles. nih.gov

Computational and Theoretical Studies on 2,5 Dichloro 3 Phenylpyrazine and Pyrazine Analogs

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules. These methods allow for the detailed investigation of molecular geometries, electronic distribution, and reactivity parameters, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a popular and reliable computational method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. scielo.org.co DFT calculations are based on the electron density of a system, rather than the complex many-electron wavefunction, which simplifies the calculations significantly while still accounting for electron correlation effects. scielo.org.co For pyrazine (B50134) derivatives, DFT methods, often employing hybrid functionals like B3LYP, have been successfully used to predict a range of molecular properties.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 2,5-Dichloro-3-phenylpyrazine, this process involves finding the minimum energy arrangement of its atoms. A key aspect of its structure is the dihedral angle between the pyrazine and phenyl rings. This rotation determines the extent of conjugation between the two ring systems, which in turn influences the electronic properties of the molecule.

Potential energy surface (PES) scans are often performed by systematically varying this dihedral angle to identify the most stable conformer(s). rsc.org For many phenyl-substituted heterocyclic compounds, a non-planar conformation is often the most stable due to the steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the pyrazine ring. In the case of this compound, the presence of a chlorine atom at the 2-position would likely lead to a significant steric clash, forcing the phenyl ring to rotate out of the plane of the pyrazine ring to achieve a lower energy state.

While specific experimental data for this compound is scarce, DFT calculations on analogous chlorinated N-phenylpyrazine-2-carboxamides have shown the importance of such conformational analyses. researchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structural framework.

Illustrative Data Table: Optimized Geometric Parameters of this compound (Illustrative)

ParameterBond/AngleIllustrative Value
Bond Length (Å)C-Cl (at pos. 2)1.74
C-Cl (at pos. 5)1.73
C-C (pyrazine-phenyl)1.49
N1-C21.33
C2-C31.42
C5-C61.39
Bond Angle (°)C2-C3-C(phenyl)121.5
Cl-C2-N1115.0
Cl-C5-C6118.0
Dihedral Angle (°)Pyrazine-Phenyl45.0

Note: The values in this table are illustrative and based on trends observed in similar computed structures of substituted pyrazines. They are intended to represent realistic geometric parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyrazine ring, particularly influenced by the electron-withdrawing chlorine atoms. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations on various substituted pyrazines have consistently shown that the nature and position of substituents significantly modulate the HOMO and LUMO energy levels and their gap. mdpi.comsemanticscholar.org For instance, the introduction of electron-withdrawing groups like chlorine tends to lower both HOMO and LUMO energies.

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.70

Note: These energy values are illustrative and represent typical ranges for halogenated phenyl-substituted aza-aromatic compounds as determined by DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. These sites would be the primary targets for protonation and interaction with electrophiles. Conversely, the regions around the hydrogen atoms of the phenyl ring and, to a lesser extent, the chlorine atoms would exhibit positive potential. The MEP analysis can therefore guide the understanding of intermolecular interactions and the initial steps of chemical reactions. Studies on other chlorinated pyrazine derivatives have confirmed the utility of MEP maps in identifying reactive centers. nih.gov

Intramolecular charge transfer (ICT) is a key process in many organic molecules, influencing their photophysical properties such as absorption and fluorescence. In donor-acceptor systems, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon absorption of light. In this compound, the phenyl group can act as an electron donor, while the dichloro-substituted pyrazine ring serves as the electron acceptor.

Computational methods can quantify the extent of charge transfer in the ground and excited states. The analysis of the molecular orbitals involved in electronic transitions, often using Time-Dependent DFT (TD-DFT), can reveal the nature of these transitions (e.g., π-π* or n-π*) and the degree of charge transfer character. This information is crucial for the design of molecules with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. The presence of both a phenyl donor and a halogenated pyrazine acceptor suggests that this compound could exhibit interesting ICT phenomena.

Molecular Electrostatic Potential (MEP) Mapping.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physical properties or biological activities. dntb.gov.uascielo.org.mxscispace.com These models are essential for predicting the characteristics of new, unsynthesized molecules, thereby accelerating the design of compounds with desired properties. dntb.gov.ua The fundamental principle is that variations in the structural or physicochemical features of molecules are reflected in their macroscopic properties or biological activities. scispace.com

Predictive models for pyrazine derivatives have been successfully developed for a range of properties, including sensory attributes, biological activities, and physicochemical characteristics. A common approach involves creating a dataset of molecules with known properties, calculating a variety of molecular descriptors for each, and then using statistical methods to build a predictive equation. dntb.gov.ua

For instance, 2D-QSPR models have been established for a series of 78 pyrazine derivatives to predict their odor thresholds. researchgate.netnih.gov In these studies, models were built using techniques like stepwise Multiple Linear Regression (MLR), which selects the most relevant descriptors to include in the final equation. researchgate.netnih.gov The statistical quality and predictive power of such models are rigorously validated to ensure their reliability. researchgate.net Beyond linear models, more complex techniques such as artificial neural networks (ANNs) have been used to classify pyrazine aroma compounds and predict their flavor threshold values, often yielding high classification accuracy. ontosight.ai

QSAR models have also been developed to predict the biological activity of pyrazine analogs. Studies have successfully correlated the structural features of substituted amides of pyrazine-2-carboxylic acids with their cytotoxic activities against various cell lines. nih.gov Similarly, QSAR has been applied to predict the efficacy of pyrazine derivatives as corrosion inhibitors for steel, a property of significant industrial importance. ontosight.ai In the context of drug discovery, QSAR models were instrumental in understanding the antiviral properties of novel pyrazine conjugates against SARS-CoV-2, helping to rationalize the observed structure-activity relationships (SAR). researchgate.net The predictive power of these models allows for the in silico design of new derivatives with potentially enhanced activity. ontosight.ai

The foundation of any QSPR/QSAR model is the set of molecular descriptors used to quantify the structural and chemical features of the molecules. dntb.gov.ua These descriptors can be broadly categorized as electronic, quantum-chemical, topological, and thermodynamic. For pyrazine derivatives, a wide array of descriptors has been calculated and correlated with various properties.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a primary source of these descriptors. researchgate.netnih.govontosight.ai DFT methods are used to compute electronic and structural parameters that are critical in determining molecular interactions. nih.gov For example, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are frequently used. nih.govontosight.ai The LUMO energy relates to a molecule's electron affinity and its susceptibility to nucleophilic attack, and has been shown to correlate with the cytotoxicity of pyrazine-2-carboxylic acid amides. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.com

Other important descriptors for pyrazine analogs include:

Molecular Volume (MV) and Surface Area: These descriptors relate to the size and shape of the molecule and are important for understanding steric interactions. ontosight.ai

Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution and is used to identify regions prone to electrophilic or nucleophilic attack. Parameters derived from the MEP, such as its maximum and minimum values (Vs,max, Vs,min), have been correlated with cytotoxicity. nih.gov

Thermodynamic Parameters: Calculated values such as heat of formation and ionization energy can provide insights into the stability and reactivity of the compounds. mdpi.com

The selection of the most relevant descriptors is a critical step that largely determines the quality and interpretability of the final QSPR model. dntb.gov.ua

Table 1: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Pyrazine Analogs

Descriptor TypeSpecific DescriptorSignificance/Property CorrelatedReference
Quantum-ChemicalELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron affinity, susceptibility to nucleophilic attack; correlated with cytotoxicity and corrosion inhibition. nih.govontosight.ai
Quantum-ChemicalEHOMO (Energy of Highest Occupied Molecular Orbital)Electron-donating ability; correlated with corrosion inhibition. ontosight.ai
Quantum-ChemicalHOMO-LUMO Energy Gap (ΔE)Chemical stability and reactivity. mdpi.com
ElectronicDipole Moment (DM)Molecular polarity; correlated with corrosion inhibition. ontosight.ai
ElectronicMolecular Electrostatic Potential (Vs,min, Vs,max)Charge distribution, reactivity sites; correlated with cytotoxicity. nih.gov
Steric/TopologicalMolecular Volume (MV)Molecular size; correlated with corrosion inhibition. ontosight.ai
ThermodynamicIonization Energy (I)Energy required to remove an electron; relates to reactivity. mdpi.com
ThermodynamicElectron Affinity (A)Energy released when an electron is added; relates to reactivity. mdpi.com

Development of Predictive Models for Chemical Properties.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions, offering insights that are inaccessible through static modeling alone. ebsco.comnih.gov This technique is particularly valuable for understanding the flexibility of molecules and their behavior in a dynamic environment, such as in solution or when bound to a biological target. researchgate.netmdpi.com

For pyrazine analogs, MD simulations have been employed to explore their binding modes with proteins and to assess the stability of the resulting complexes. In a study of pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors, MD simulations were performed on the docked complexes. researchgate.netnih.gov These simulations help to refine the initial docking poses and provide a dynamic picture of the interactions between the ligand and the protein's active site, revealing how the complex behaves over time. researchgate.net

MD simulations are also critical for studying intermolecular interactions in detail. A review of pyrazine-based ligands in protein structures revealed that the most common interactions are hydrogen bonds involving the pyrazine nitrogen atoms as acceptors. acs.orgresearchgate.net The simulations can also capture more subtle interactions, such as π-π stacking, halogen bonds, and interactions with solvent molecules. researchgate.netacs.orgresearchgate.net In the case of this compound, the chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. researchgate.net MD simulations on halogenated ligands have been used to confirm the presence and significance of halogen bonds in stabilizing the ligand-protein complex. semanticscholar.org

In Silico Studies of Ligand-Binding Interactions

In silico ligand-binding studies, primarily through molecular docking, are a cornerstone of modern drug discovery and molecular biology research. nih.govarxiv.orgbiorxiv.orgnih.gov These computational techniques predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.

Molecular docking has been widely applied to pyrazine analogs to predict their binding modes and rationalize their biological activities. For example, docking studies were performed on pyrazine-2-carboxylic acid derivatives to investigate their binding interactions with the Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis. nih.gov The results provided insights into the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the active site, and the calculated binding scores correlated with the experimentally observed inhibitory activity. nih.gov Similarly, docking has been used to study the binding of novel pyrazine-thiazole analogs to cancer-related protein targets and to rationalize the activity of pyrazine conjugates against SARS-CoV-2 proteins. nih.gov

A systematic analysis of the Protein Data Bank (PDB) for co-crystallized pyrazine-based ligands has provided a comprehensive overview of their common binding interactions. acs.orgresearchgate.net Key interactions identified include:

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors. acs.orgresearchgate.net

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking or T-shaped interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding pocket. acs.orgresearchgate.net

Halogen Bonds: For chlorinated pyrazines like this compound, the chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. researchgate.net This interaction can be crucial for binding affinity and selectivity. ontosight.ai

Coordination to Metal Ions: The pyrazine nitrogens can coordinate with metal ions present in the active site of metalloenzymes. acs.orgresearchgate.net

These docking studies, often coupled with QSAR and MD simulations, provide a powerful platform for structure-based drug design, allowing for the rational optimization of lead compounds to improve their binding affinity and selectivity for a specific biological target. researchgate.netnih.gov

Table 2: Examples of In Silico Ligand-Binding Studies on Pyrazine Analogs

Pyrazine Analog ClassProtein TargetComputational MethodKey FindingsReference
Pyrazine-linked 2-AminobenzamidesHistone Deacetylases (HDACs)Molecular Docking, MD SimulationsPredicted selectivity profiles and identified key binding interactions for Class I HDAC inhibitors. researchgate.netnih.gov
Pyrazine-2-carboxylic acid derivativesM. tuberculosis InhAMolecular DockingCorrelated docking scores with experimental MIC values and identified key hydrogen bond and π-π interactions. nih.gov
Pyrazine conjugatesSARS-CoV-2 RdRpMolecular Docking, MD SimulationsValidated biological data and identified stable binding of favipiravir (B1662787) analogs within the active site. dntb.gov.uanih.gov
General Pyrazine-based LigandsVarious Proteins (PDB analysis)Database AnalysisIdentified common interaction patterns, including hydrogen bonds, π-interactions, and halogen bonds for chloropyrazines. acs.orgresearchgate.net
[E]–N‐benzylidene-3,5-dichloropyridine-4-aminesDNA GyraseMolecular DockingDocking scores of synthesized compounds were compared with the standard drug ciprofloxacin. researchgate.net

Thermodynamic and Kinetic Considerations in Computational Studies

Beyond predicting static structures and interactions, computational studies can provide crucial insights into the thermodynamic and kinetic aspects of chemical processes involving this compound and its analogs. These studies help to understand why and how fast reactions or binding events occur.

Thermodynamic analysis often focuses on calculating changes in free energy (ΔG), which determines the spontaneity of a process. In the context of ligand binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. dntb.gov.uaresearchgate.net These calculations were performed for pyrazine-linked inhibitors of HDACs, showing a significant correlation between the calculated binding free energies and the in vitro inhibitory activities. researchgate.netnih.gov Such calculations can help prioritize compounds and predict their potency before synthesis. nih.gov Thermodynamic cycles are also used to calculate properties like pKa values, which are crucial for understanding a molecule's behavior in different pH environments. rsc.org

Kinetic analysis involves the study of reaction rates and mechanisms, often by calculating the energy barriers of reaction pathways. DFT calculations are a powerful tool for mapping out the potential energy surface of a reaction, identifying transition states (TS), and determining activation energies. scispace.comnih.gov For example, the mechanism of copper-catalyzed aerobic oxidative coupling to form pyrazine derivatives from ketones and diamines has been investigated using DFT. nih.gov The calculations revealed the free energy profile, showing that the intramolecular cyclization of a cationic radical was the key, favorable pathway with a calculated activation energy of 16.4 kcal/mol. nih.gov

Similarly, DFT has been used to study the reaction of dihydropyrazines with ketenes, confirming a stepwise mechanism involving a betaine (B1666868) intermediate followed by electrocyclization. scispace.com The energy profiles for the formation of different products were calculated, providing a rationale for the experimental observations. scispace.com Theoretical studies have also been conducted on the gas-phase kinetics of the reaction between pyrazine and hydroxyl (OH) radicals, a process relevant to atmospheric chemistry. researchgate.net These studies compute rate constants over a range of temperatures and can determine the dominant reaction channels (e.g., hydrogen abstraction vs. OH addition). researchgate.net Such kinetic data are essential for understanding the stability and lifetime of these compounds in various environments.

Advanced Applications of 2,5 Dichloro 3 Phenylpyrazine and Pyrazine Derivatives in Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Materials for Optoelectronics

The electron-withdrawing properties of the pyrazine (B50134) core are instrumental in creating materials with significant intramolecular charge transfer (ICT), a key phenomenon for many optoelectronic applications. dur.ac.uk By combining electron-donating and electron-accepting moieties within a single molecule or polymer, the electronic and photophysical properties can be finely tuned.

Organic Semiconductors and Charge Transport Materials

Pyrazine derivatives are increasingly utilized in the development of organic semiconductors, which are the active components in a variety of electronic devices. escholarship.org The performance of these materials is intrinsically linked to their molecular structure, which influences molecular packing and charge transport efficiency. escholarship.orgmdpi.com

Thiophene-containing pyrazine derivatives have been investigated as promising organic semiconductors. For instance, perylene (B46583) imide diones have been used as platforms for synthesizing pyrazine-based organic semiconductors. bldpharm.comrepositorioinstitucional.mx These materials exhibit a propensity for molecular aggregation, which is crucial for charge transport. mdpi.combldpharm.com Theoretical and experimental studies have shown that derivatives like those containing thiophene (B33073) and terthiophene moieties can form stable antiparallel π-stacking interactions, facilitating electron mobility. mdpi.combldpharm.com While some of these initial materials have shown modest electron mobilities on the order of 10⁻⁴ cm²V⁻¹s⁻¹, they demonstrate the potential of pyrazine-based structures as n-type semiconductors. mdpi.combldpharm.com

In a different approach, a hole transport material (HTM) with a pyrazine core, 4, 4', 4'', 4'''-(pyrazine-2, 3, 5, 6-tetrayl)tetrakis(N, N-bis(4-methoxyphenyl)aniline) (PT-TPA), was designed and synthesized. researchgate.net The pyrazine core in this X-shaped molecule enhances crystallinity and charge transfer properties, leading to significantly improved hole mobility compared to similar structures with a different core. researchgate.net

Table 1: Performance of a Pyrazine-Based Hole Transport Material

Compound Core Application Power Conversion Efficiency (PCE) Ref.
PT-TPA Pyrazine p-i-n Perovskite Solar Cell (dopant-free HTL) 17.52% researchgate.net

Photovoltaic Devices and Solar Energy Conversion

The tunability of the electronic properties of pyrazine derivatives makes them suitable for use in organic photovoltaic (OPV) devices, particularly in dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) solar cells. worktribe.comresearchgate.net In these applications, pyrazine units often serve as the electron-acceptor part of a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture. semi.ac.cnmdpi.com

For instance, novel organic photosensitizers for DSSCs have been synthesized using pyrazine derivatives as the acceptor, triphenylamine (B166846) as the donor, and a thiophene-cyanoacryl group as an auxiliary linker-acceptor. semi.ac.cnmdpi.comajol.info The performance of these DSSCs is influenced by the molecular structure of the photosensitizer. semi.ac.cnmdpi.com The introduction of different pyrazine-based acceptors and linker units allows for the tuning of the light absorption and electrochemical properties of the dyes. semi.ac.cnmdpi.com DSSCs fabricated with these pyrazine-based photosensitizers have achieved power conversion efficiencies (PCEs) ranging from 1.31% to 2.64%. semi.ac.cnmdpi.comajol.info The TPPF photosensitizer, for example, led to a device with a current density of 5.69 mA/cm² and a PCE of 2.64%. semi.ac.cnmdpi.com

Thieno[3,4-b]pyrazine-based small molecules have also been explored as donor materials in BHJ solar cells, achieving efficiencies of up to 6.5%. ambeed.com Theoretical studies using density functional theory (DFT) have been employed to predict the photovoltaic properties of new thienopyrazine-based molecules, helping to guide the design of materials with optimized performance for solar energy conversion.

Table 2: Photovoltaic Performance of Pyrazine-Based Dye-Sensitized Solar Cells (DSSCs)

Photosensitizer Design Power Conversion Efficiency (PCE) Current Density (Jsc) Ref.
TPP D-π-A 1.31% 3.23 mA/cm² semi.ac.cn
TPPS D-π-A-π'-A' 1.96% 4.35 mA/cm² semi.ac.cn

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Pyrazine derivatives are effective luminophores, and their incorporation into organic molecules can lead to materials with strong luminescence, making them suitable for use in organic light-emitting diodes (OLEDs). dur.ac.uk The electron-withdrawing nature of the pyrazine ring promotes intramolecular charge transfer, which is a common mechanism for fluorescence in these materials. dur.ac.uk

Research has shown that pyrazine can be a more efficient luminophore than benzene (B151609) for creating materials with red-shifted and enhanced photoluminescence. dtu.dkrsc.org A comparative study of pyrazine and its derivatives with benzene and its derivatives revealed that the pyrazine-based compounds exhibited more red-shifted fluorescence emissions. dtu.dkrsc.org For example, 5,6-dichloro-2,3-dicyanopyrazine (B1630544) shows room temperature phosphorescence with a maximum delayed emission wavelength that is significantly red-shifted compared to its benzene analogue. dtu.dk

Thieno[3,4-b]pyrazine (B1257052) derivatives have been specifically designed for non-doped red OLEDs. researchgate.netucla.edu By decorating a planar thieno[3,4-b]pyrazine core with bulky groups like tetraphenylethylene (B103901) or polyphenyl dendrons, researchers have created soluble, three-dimensional fluorophores. researchgate.netucla.edu These bulky side groups prevent aggregation-caused quenching and improve the material's performance in the solid state. researchgate.netucla.edu OLEDs fabricated using these materials as the non-doped emitting layer have achieved saturated red emission with brightness up to 1385 cd/m² and a luminance efficiency of 0.66 cd/A⁻¹. researchgate.net Solution-processed OLEDs using dendritic thieno[3,4-b]pyrazine derivatives have also shown promising results, with a brightness of 1020 cd/m² and a luminous efficiency of 0.6 cd/A⁻¹. ucla.edu

Furthermore, indenopyrazine derivatives with phenanthrene (B1679779) or pyrene (B120774) side groups have been synthesized for use as blue emitting materials in OLEDs, demonstrating high photoluminescence quantum efficiencies and excellent thermal stability. google.com

Table 3: Performance of Pyrazine-Based Organic Light-Emitting Diodes (OLEDs)

Emitting Material OLED Type Emission Color Max. Brightness Max. Luminance Efficiency Ref.
T-TP / T-TP1 Non-doped, vacuum-evaporated Saturated Red 1385 cd/m² 0.66 cd/A⁻¹ researchgate.net
N-DTP / C-DTP Non-doped, solution-processed Saturated Red 1020 cd/m² 0.6 cd/A⁻¹ ucla.edu

Low Band Gap Polymers and Oligomers

The development of low band gap polymers and oligomers is crucial for applications such as near-infrared (NIR) photodetectors and more efficient solar cells that can harvest a broader range of the solar spectrum. researchgate.netfluorochem.co.uk The incorporation of pyrazine units, particularly fused systems like thieno[3,4-b]pyrazine, is a powerful strategy for creating low band gap materials. fluorochem.co.uk

Poly(2,3-dihexylthieno[3,4-b]pyrazine) is a notable example of a soluble, low band gap polymer. researchgate.net This material is dark blue-black in its neutral state and becomes transparent light yellow when doped. researchgate.net It exhibits a doped film conductivity of 3.6 × 10⁻² S cm⁻¹ and has a very low optical band gap of approximately 0.95 eV. researchgate.net

Donor-acceptor type polymers containing pyrido[4,3-b]pyrazine as the acceptor unit and various thiophene derivatives as the donor units have also been synthesized. escholarship.org By tuning the electron-donating strength of the donor unit, the band gap of these polymers can be modulated, with some achieving optical band gaps as low as 0.92 eV. escholarship.org These polymers exhibit NIR electrochromism, making them suitable for applications in smart windows and other electrochromic devices. escholarship.org Theoretical studies suggest that creating ladder-like pyrazine polymers through intramolecular interactions can also lead to lower band gaps. fluorochem.co.uk

Electromemory Performance of D-A-D Systems

Donor-Acceptor-Donor (D-A-D) structured molecules are of interest for their potential use in electronic memory devices. The charge transfer characteristics inherent in these systems can be exploited to create materials that exhibit resistive switching behavior.

Studies on D-A-D compounds where pyrazine derivatives like quinoxaline (B1680401) and pyridopyrazine act as the acceptor (A) and benzocarbazole serves as the donor (D) have shown promising results for electromemory applications. nih.gov Devices fabricated with these compounds, typically in an ITO/D-A-D compound/Al sandwich structure, exhibit distinct current-voltage (I-V) characteristics that are indicative of memory effects. researchgate.net The performance of these memory devices is dependent on the specific D-A-D molecular structure, with different pyrazine-based acceptors leading to varied switching voltages and ON/OFF current ratios. nih.gov The electron-withdrawing strength of the pyrazine derivative acceptor plays a crucial role in the electronic properties and, consequently, the memory performance of the D-A-D system. nih.gov

Role as Ligands in Coordination and Supramolecular Chemistry

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, enabling them to act as effective ligands for coordinating with metal ions. dur.ac.uk This property is extensively used in coordination chemistry and supramolecular chemistry to construct a wide variety of multidimensional structures with interesting properties and applications.

Pyrazine-2,5-dicarboxylic acid, for example, has been used to synthesize a series of coordination polymers with alkaline-earth metals, forming porous three-dimensional structures. acs.org Similarly, pyrazine-2,3-dicarboxylic acid has been used to create lead-based coordination polymers that can undergo structural transformations and cation exchange. A novel symmetric N,O-chelating ligand, pyrazine-2,5-diyldimethanol, has been synthesized and used to create 1D and 3D coordination polymers with various transition metals. These structures are often held together by a network of hydrogen and halogen bonds.

The compound 2,3-di(2-pyridyl)-5-phenylpyrazine has been designed as a bridging ligand capable of binding two different metal centers, leading to the formation of dinuclear and heterobimetallic complexes. The specific coordination mode of the ligand influences the electronic and photophysical properties of the resulting complexes. Pyrazine-carboxylate substituted calixarenes have also been synthesized and shown to be effective in the removal of carcinogenic azo dyes from aqueous solutions through supramolecular complexation.

Furthermore, pyrazine derivatives have been used to create supramolecular nanoassemblies that can act as efficient photoredox catalysts for organic reactions. These examples highlight the versatility of pyrazine-based ligands in constructing complex and functional supramolecular systems.

Formation of Metal-Organic Complexes and Coordination Polymers

The ability of pyrazine and its derivatives to bridge metal centers is a cornerstone of their application in coordination chemistry. The two nitrogen atoms in the 1,4-positions allow these molecules to act as linear linkers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) networks. massey.ac.nznih.gov These structures, known as coordination polymers, are formed by the self-assembly of metal ions and organic ligands. nih.govresearchgate.net

The specific architecture of the resulting polymer is influenced by the coordination geometry of the metal ion, the reaction conditions, and the nature of the substituents on the pyrazine ring. For instance, research into ligands with functional groups at the 2,5-positions has led to the synthesis of novel 1D and 3D coordination polymers with various 3d metal salts. massey.ac.nz Similarly, chloro-substituted pyrazin-2-amines have been shown to form 1D and 2D coordination polymers with copper(I) bromide, adopting structures like the catenated '(μ3-bromo)-CuI 'staircase' motif.

Phenyl-substituted pyrazines are particularly effective as bridging ligands in multinuclear complexes. A notable example is 2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH), which has been used to create both monometallic and bimetallic ruthenium and platinum complexes. nih.gov In these structures, the ligand can adopt different coordination modes, binding one metal through a bidentate NN site and a second metal through a tridentate CNN pincer-type site, demonstrating the versatility of substituted pyrazines in constructing complex metal-organic assemblies. nih.gov

Table 1: Examples of Coordination Complexes with Phenyl-Pyrazine Ligands This table is generated based on data from cited research.

Ligand Metal(s) Complex Type Key Structural Feature Reference
2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH) Ru Mononuclear Ligand acts in a bidentate (NN) fashion. nih.gov
2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH) Ru-Ru Asymmetric Binuclear Ligand bridges two metal centers via NN and CNN coordination. nih.gov
2,3-di(2-pyridyl)-5-phenylpyrazine (dpppzH) Ru-Pt Heterobimetallic Ligand bridges Ru and Pt via NN and CNN coordination. nih.gov

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. wikipedia.org They are constructed from metal-containing nodes (secondary building units, or SBUs) linked together by organic ligands, often called struts, to form 2D or 3D extended networks. nih.govwikipedia.org The modularity of MOF synthesis allows for the design of materials with precisely controlled pore sizes, shapes, and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

Pyrazine and its derivatives are excellent candidates for use as organic linkers in MOF construction. Their ability to form robust, extended networks with metal ions is well-established. For example, various pyrazine derivatives have been used to construct Hofmann-type MOFs, which consist of 2D metal-cyanide sheets connected by the pyrazine-based ligands acting as vertical pillars to form 3D structures. While specific studies detailing the use of 2,5-Dichloro-3-phenylpyrazine as a primary linker in MOF synthesis are not yet prevalent, its structural features make it a promising candidate. The pyrazine core can serve as the bridging unit, while the phenyl and chloro substituents would project into the pores of the framework. These functional groups can tailor the framework's properties, such as its affinity for specific guest molecules or its catalytic activity.

Facilitation of Electronic Communication Between Metal Centers

A key feature of multinuclear complexes and coordination polymers is the potential for electronic communication between the metal centers, a process often mediated by the bridging ligand. Pyrazine-based ligands, with their conjugated π-systems, are particularly adept at facilitating this interaction. massey.ac.nz This communication is crucial for developing materials with interesting electronic, magnetic, and optical properties, including applications in molecular electronics and photocatalysis.

The extent of this metal-metal coupling depends on the electronic structure of the bridging ligand. tandfonline.com Studies on bimetallic ruthenium complexes bridged by 2,3-di(2-pyridyl)-5-phenylpyrazine have provided insight into these interactions. nih.gov The electronic properties of such complexes can be probed using electrochemical and spectroscopic techniques. nih.gov Furthermore, research on platinum(II) complexes with analogous phenyl-diazine ligands shows that substituents on the phenyl ring directly influence the oxidation potentials and photoluminescent properties of the complex. rsc.org The electron-donating or -withdrawing nature of these substituents modulates the energy levels of the ligand's orbitals, thereby affecting the efficiency of the electronic communication. For this compound, the combination of the electron-withdrawing chloro groups and the π-donating/withdrawing phenyl group would finely tune the ligand's electronic character, allowing for precise control over the degree of electronic coupling between coordinated metal centers.

Control of Spin States in Multinucleated Structures

The ability to control the spin state of metal ions within a coordination complex is a major goal in materials science, with potential applications in molecular switches and high-density data storage. massey.ac.nz Certain transition metal ions, most notably iron(II), can exist in either a high-spin (HS) or low-spin (LS) state, and the transition between these states, known as spin-crossover (SCO), can be triggered by external stimuli like temperature, pressure, or light. researchgate.net

The ligand field surrounding the metal ion dictates its spin state. Pyrazine-based ligands have been instrumental in creating SCO-active complexes. researchgate.net Functionalization of the pyrazine ring provides steric and electronic control, allowing for the tuning of the spin transition temperature. researchgate.net For example, iron(II) complexes of 2,6-di(pyrazol-1-yl)pyrazine derivatives exhibit SCO behavior that is highly sensitive to the ligand's substituents and the counter-ions present in the crystal lattice. acs.org In some pyrazine(diimine) complexes, the ligand itself is redox-active and can exist as a radical anion, bearing significant spin density and playing a direct role in the magnetic properties of the molecule. tandfonline.com The high-spin state of an Fe(III) complex with a pyrazine-carbohydrazone ligand has also been reported. bendola.com These findings highlight the critical role of the pyrazine framework in mediating the electronic structure and, consequently, the magnetic behavior of metal complexes.

Table 2: Factors Influencing Spin State in Pyrazine-Derivative Complexes This table is generated based on data from cited research.

Factor Influence on Spin State Example Ligand System Reference
Ligand Substituents Electronic and steric effects tune the ligand field strength, altering the spin transition temperature. 2,6-di(pyrazol-1-yl)pyrazine derivatives researchgate.netacs.org
Counter-ions Interactions with the complex can affect packing and ligand conformation, shifting SCO properties. [Fe(bpp)2]X2 (bpp = 2,6-di(pyrazol-1-yl)pyridine) acs.org
Ligand Redox Activity Redox-active ligands can bear spin density, directly contributing to the overall magnetic state. Pyrazine(diimine) (PzDI) ligands tandfonline.com
External Stimuli Temperature, pressure, or light can induce the transition between high-spin and low-spin states. General SCO complexes researchgate.net

Hydrogen Bonding and Crystal Engineering in Pyrazine Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. In pyrazine-based systems, hydrogen bonding and other non-covalent interactions are powerful tools for directing supramolecular assembly. The nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors, readily interacting with donor groups like -OH or -NH. This has been demonstrated in co-crystals of pyrazine with dicarboxylic acids, where strong O-H···N hydrogen bonds lead to the formation of predictable chain-like structures.

For halogenated pyrazines such as this compound, halogen bonding provides an additional, highly directional tool for crystal engineering. Studies on copper(I) bromide complexes with chloro-substituted pyrazin-2-amines have revealed a network of cooperative interactions, including N-H···Br hydrogen bonds and C-Cl···Br halogen bonds, which dictate the final 3D polymeric structure. The phenyl group on this compound introduces further possibilities for π-π stacking and C-H···π interactions, adding another layer of control over the crystal packing. The interplay of these varied interactions—coordination bonds, hydrogen bonds, halogen bonds, and π-stacking—allows for the construction of intricate and functional supramolecular architectures.

Utilization as Building Blocks in Multi-Component Organic Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes in which three or more reactants combine in a single reaction vessel to form a single product that incorporates atoms from most or all of the starting materials. nih.gov This approach offers significant advantages over traditional multi-step synthesis, including reduced waste, lower costs, and rapid access to molecular complexity.

Pyrazine derivatives can serve as valuable building blocks in MCRs. For instance, pyrazine-containing aldehydes have been used in isocyanide-based MCRs, such as the Passerini and Ugi reactions, to generate libraries of highly substituted pyrazine derivatives with potential biological activity. nih.gov Another example is the Groebke–Blackburn–Bienaymé reaction, an MCR that has been used to synthesize imidazo[1,2-a]pyrazines, a class of compounds with potential applications as kinase inhibitors. rsc.orgresearchgate.net In these syntheses, a substituted aminopyrazine is one of the key components. The use of this compound or a derivative thereof in an MCR could provide a direct route to complex molecules, where the pyrazine core acts as a scaffold upon which other functional groups are assembled. This strategy highlights the utility of the pyrazine framework not just as a ligand, but as a foundational element in the construction of diverse and complex organic molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 2,5-Dichloro-3-phenylpyrazine by probing the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While specific experimental spectra for this exact compound are not widely published, the expected features can be predicted based on established principles and data from structurally related compounds like phenyl-substituted pyrazines and pyrimidines. nih.gov

In ¹H NMR spectroscopy, the molecule is expected to show distinct signals for the phenyl and pyrazine (B50134) protons. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (~7.2-8.0 ppm), while the single proton on the pyrazine ring would likely resonate as a singlet in a similar or slightly downfield region.

For ¹³C NMR spectroscopy, a total of seven distinct signals would be anticipated, accounting for the ten carbon atoms in the molecule (with four phenyl carbons being chemically equivalent in pairs). The signals for the carbon atoms bonded to chlorine on the pyrazine ring would be significantly shifted, while the remaining carbons of the pyrazine and phenyl rings would appear in the characteristic aromatic region (~120-160 ppm). The precise chemical shifts are instrumental in confirming the substitution pattern of the heterocyclic ring. nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~7.3 - 7.6 Multiplet Protons of the phenyl group.
¹H ~8.0 - 8.5 Singlet Single proton on the pyrazine ring.
¹³C ~125 - 135 - Carbons of the phenyl group.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to study its fragmentation patterns under ionization. The nominal molecular weight of the compound is approximately 225.07 g/mol . fluorochem.co.uk

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₆Cl₂N₂. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of the molecular ion ([M]⁺˙) peak, which arises from the presence of two chlorine atoms. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), results in a distinctive cluster of peaks ([M]⁺˙, [M+2]⁺˙, [M+4]⁺˙) with a relative intensity ratio of approximately 9:6:1.

Electron impact (EI) ionization would likely induce fragmentation, providing further structural information. Common fragmentation pathways would include the loss of a chlorine atom (M-Cl), the phenyl group (M-C₆H₅), or cleavage of the pyrazine ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. mdpi.com

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ion m/z (Nominal) Relative Abundance (%) Isotopic Composition
[M]⁺˙ 224 100.0 C₁₀H₆(³⁵Cl)₂N₂
[M+2]⁺˙ 226 65.8 C₁₀H₆(³⁵Cl)(³⁷Cl)N₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The spectra are expected to be complex, with characteristic bands for the phenyl ring, the dichloropyrazine core, and the C-Cl bonds.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrazine rings are expected in the 3000–3100 cm⁻¹ region. researchgate.netresearchgate.net

Ring Stretching: Vibrations corresponding to the stretching of the C=C and C=N bonds within the pyrazine and phenyl rings typically appear in the 1400–1600 cm⁻¹ region. researchgate.net

Ring Breathing Modes: The pyrazine ring breathing mode is a characteristic vibration that is sensitive to substitution. For related chloropyrazines, this mode is observed in the Raman spectrum between 1049 and 1131 cm⁻¹. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the lower frequency region of the mid-IR spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrazine ring and the C-Cl bonds, which may be weak or inactive in the IR spectrum. libretexts.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aromatic Ring Stretch (C=C, C=N) 1400 - 1600 IR, Raman
Pyrazine Ring Breathing ~1000 - 1150 Raman

X-ray Crystallography for Solid-State Structure Determination

The analysis would confirm the planarity of the pyrazine and phenyl rings and, crucially, determine the dihedral angle between these two rings. This angle is a key conformational parameter influenced by steric hindrance between the ortho-protons of the phenyl group and the adjacent chlorine atom on the pyrazine ring.

The crystal structure reveals how individual molecules of this compound pack together, which is governed by a network of non-covalent intermolecular interactions. chemcryst.hu Given the molecule's functional groups, several types of interactions are anticipated:

π-π Stacking: Face-to-face or offset stacking interactions between the electron-rich phenyl and electron-deficient pyrazine rings are highly probable. beilstein-journals.org

C-H···N Hydrogen Bonds: Weak hydrogen bonds may form between the C-H groups of the phenyl ring and the nitrogen atoms of the pyrazine ring of an adjacent molecule. mdpi.com

Halogen Bonding: The chlorine atoms can act as halogen bond donors, potentially interacting with the nitrogen lone pairs or the π-systems of neighboring molecules (Cl···N or Cl···π interactions). beilstein-journals.org

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within the crystal lattice, providing percentage contributions for each type of interaction (e.g., H···H, C···H, N···H, Cl···H). mdpi.commdpi.commdpi.com

Based on analyses of similar heterocyclic compounds, the interactions could guide the formation of recognizable motifs such as one-dimensional chains, two-dimensional layers or sheets, or more complex three-dimensional networks. mdpi.comdiva-portal.org For instance, a combination of C-H···N hydrogen bonds and π-stacking could lead to the formation of layered structures, which are common in planar aromatic molecules. The study of these architectures is fundamental to the field of crystal engineering, which seeks to design new solid materials with desired properties based on an understanding of intermolecular forces. chemcryst.hu

Future Research Directions and Emerging Paradigms in 2,5 Dichloro 3 Phenylpyrazine Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that are often not environmentally benign. tandfonline.com Future research on 2,5-Dichloro-3-phenylpyrazine will likely prioritize the development of green and sustainable synthetic strategies. This involves a shift away from harsh reaction conditions and hazardous reagents towards more eco-friendly alternatives.

One promising approach is the adoption of one-pot syntheses that minimize waste and energy consumption. For instance, a cost-effective and environmentally friendly method for preparing pyrazine derivatives involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com Adapting such a method for the synthesis of a precursor to this compound could significantly improve its environmental footprint.

Another avenue for green synthesis is the use of novel catalytic systems. Manganese pincer complexes have shown promise in the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines, producing only hydrogen gas and water as byproducts. nih.gov Exploring the applicability of such earth-abundant metal catalysts for the synthesis of phenylpyrazine precursors would be a significant step forward. nih.gov Furthermore, biocatalysis presents a highly sustainable option. The use of enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, has been demonstrated for the synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol, offering high yields under mild conditions. rsc.orgrsc.org Investigating enzymatic routes for the synthesis or modification of this compound could lead to highly efficient and selective processes.

Deep eutectic solvents (DESs) are also emerging as green solvents and catalysts for the preparation of pyrazine derivatives. acs.org These solvents, which are typically composed of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable and have low toxicity. acs.org Research into the use of DESs for the synthesis of this compound could offer a more sustainable alternative to traditional organic solvents. acs.org

A summary of potential green synthesis strategies is presented in the table below.

StrategyDescriptionPotential Advantage for this compound Synthesis
One-Pot Synthesis Combining multiple reaction steps into a single operation.Reduced waste, energy consumption, and purification steps.
Noble-Metal-Free Catalysis Utilizing catalysts based on earth-abundant metals like manganese.Lower cost and reduced environmental impact compared to precious metal catalysts.
Biocatalysis Employing enzymes to catalyze reactions.High selectivity, mild reaction conditions, and use of renewable resources.
Deep Eutectic Solvents Using biodegradable and low-toxicity solvent systems.Replacement of volatile and hazardous organic solvents.

Exploration of Novel Reactivity and Catalysis

The two chlorine atoms on the pyrazine ring of this compound are prime sites for chemical modification, opening up a vast landscape of potential reactions. The exploration of its novel reactivity, particularly through transition metal-catalyzed cross-coupling reactions, is a key area for future research.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. bohrium.com Research on 2-chloropyrazines has shown that they can be effectively coupled with various arylboronic acids using palladium(II) ONO pincer complexes as catalysts, even in environmentally friendly water/toluene (B28343) media. bohrium.com This suggests that the chlorine atoms in this compound could be sequentially or simultaneously replaced with a wide range of aryl or vinyl groups, leading to a diverse library of novel compounds with tunable electronic and photophysical properties. bohrium.comclockss.org Similarly, cobalt-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for the arylation of chloropyrazines. acs.orgnih.gov

The functionalization of the pyrazine core is not limited to carbon-carbon bond formation. Palladium-catalyzed P-C cross-coupling of chloropyrazines with phosphorus pronucleophiles has been developed to synthesize phosphorylated pyrazines. rsc.org Applying this methodology to this compound could yield novel ligands with potential applications in catalysis or materials science.

Furthermore, the dearomative diborylation of pyrazines represents a fascinating transformation that could be explored for this compound. rsc.orgrsc.org This reaction, which can proceed through either a non-radical or a radical mechanism depending on the substrate and catalyst, introduces boron functionalities onto the pyrazine ring, which can then be further elaborated. rsc.orgrsc.org

The potential reactivity of this compound is summarized in the table below.

Reaction TypePotential Outcome
Suzuki-Miyaura Coupling Introduction of aryl or vinyl substituents at the 2- and 5-positions.
Cobalt-Catalyzed Arylation Cost-effective synthesis of 2,5-diaryl-3-phenylpyrazines.
P-C Cross-Coupling Synthesis of novel phosphorus-containing pyrazine derivatives.
Dearomative Diborylation Introduction of versatile boron functionalities for further derivatization.

Integration of Machine Learning in Chemical Discovery and Design

The convergence of chemistry and artificial intelligence is creating new paradigms for molecular discovery and design. Machine learning (ML) offers powerful tools to accelerate the identification of novel molecules with desired properties, a strategy that is highly applicable to the exploration of the chemical space around this compound. u-tokyo.ac.jpsioc-journal.cn

Generative models, such as G-SchNet, can be trained on existing chemical data to generate novel molecular structures. arxiv.org By biasing these models with property predictors, it is possible to guide the generation process towards molecules with specific functionalities, such as a desired absorption spectrum or electronic properties. arxiv.orgnih.gov This approach could be used to design new derivatives of this compound with tailored characteristics for applications in organic electronics or as fluorescent probes.

Machine learning potentials can also be developed to accurately predict the energies and forces of atoms in molecular crystals, enabling the in silico design of functional materials. chemrxiv.org This would allow for the rapid screening of different derivatives of this compound for their potential to form stable and functional crystalline structures. Furthermore, ML models can predict the electronic structure of molecules from spectroscopic data, which can aid in the understanding of their material properties and accelerate the design of functional molecules. u-tokyo.ac.jp

The application of ML in the study of this compound is outlined in the table below.

Machine Learning ApplicationPotential Impact
Generative Molecular Design De novo design of novel this compound derivatives with optimized properties.
Property Prediction Rapid screening of virtual libraries for desired electronic, optical, or material properties.
Retrosynthetic Planning Identification of viable synthetic routes for promising new compounds.

Advanced Applications in Smart Materials and Sensing

The unique electronic and structural features of pyrazine derivatives make them attractive building blocks for smart materials and chemical sensors. bohrium.comrsc.org The this compound scaffold, with its potential for extensive functionalization, is a promising candidate for these advanced applications.

The development of pyrazine-based chemosensors for the detection of metal ions and other analytes is an active area of research. bohrium.comrsc.orgresearchgate.net For example, a pyrazine derivative has been designed as a "turn-on" fluorescent sensor for Al³⁺. rsc.orgresearchgate.net By strategically modifying the this compound core with appropriate recognition moieties, it may be possible to create highly selective and sensitive sensors for various environmental pollutants or biologically important species. mdpi.com

Stimuli-responsive materials, which change their properties in response to external stimuli such as light, temperature, or pH, are at the forefront of materials science. nih.govmagtech.com.cnmdpi.com Halogenated pyrazines have been used to create elastically responsive materials. mdpi.com The presence of the two chlorine atoms in this compound offers a handle for incorporating this unit into polymeric structures, potentially leading to new smart materials with applications in soft robotics or drug delivery. The phenyl group can also contribute to the material's properties through π-π stacking interactions.

The field of organic electronics, including organic light-emitting diodes (OLEDs), is another promising area for the application of this compound derivatives. mdpi.comkaratekin.edu.tr The electronic properties of the pyrazine ring, combined with the extended conjugation provided by the phenyl group, could be harnessed to create novel materials for use as emitters or charge-transport layers in electronic devices.

Potential advanced applications are summarized in the table below.

Application AreaProposed Role of this compound Derivatives
Chemical Sensing As the core scaffold for fluorescent or colorimetric sensors for ions and small molecules.
Smart Materials As building blocks for stimuli-responsive polymers and crystals.
Organic Electronics As components of organic light-emitting diodes (OLEDs) or other electronic devices.

Synergistic Approaches in Interdisciplinary Research

The full potential of this compound chemistry will be realized through synergistic approaches that combine expertise from different scientific disciplines. The integration of computational chemistry, synthetic chemistry, materials science, and nanotechnology will be crucial for advancing our understanding and application of this versatile molecule.

Combined computational and experimental studies have proven to be invaluable in understanding the properties of pyrazine-based systems. mdpi.comcmu.edunih.gov Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives, guiding synthetic efforts and the interpretation of experimental results. mdpi.com

In the realm of materials science, the principles of supramolecular chemistry can be applied to design and construct complex, functional architectures from this compound-based building blocks (tectons). rsc.orgresearchgate.netnih.govresearchgate.netscielo.br The non-covalent interactions, such as hydrogen bonding and π-π stacking, can be engineered to control the self-assembly of these molecules into well-defined nanostructures with emergent properties. researchgate.net

The interdisciplinary nature of future research on this compound is highlighted in the table below.

Interdisciplinary ApproachExpected Outcome
Computational & Experimental Chemistry A deeper understanding of structure-property relationships to guide the rational design of new molecules.
Chemistry & Materials Science The development of novel functional materials based on the self-assembly of this compound derivatives.
Chemistry & Nanotechnology The construction of nanoscale devices and systems incorporating this compound components.

Q & A

Q. Q: What is the optimal method for synthesizing 2,5-Dichloro-3-phenylpyrazine?

A: The compound is synthesized via chlorination of 1-hydroxy-3-phenyl-2(1H)-pyrazinone using phosphoryl chloride (POCl₃). Elevated temperatures (100–120°C) favor dichlorination, requiring precise reaction time control (4–6 hours) to avoid over-chlorination. Neutralization with ice-water followed by ethanol recrystallization yields pure crystals (95% purity by HPLC) .

Structural Characterization

Q. Q: What spectroscopic and crystallographic methods are essential for characterizing this compound?

A: Key techniques include:

  • X-ray crystallography : Monoclinic crystals (space group P2₁/c) require full-matrix least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms (R-factor ≤ 5.7%) .
  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies aromatic protons (δ 7.3–7.5 ppm) and pyrazine carbons (δ 145–150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 245.0134 (C₁₀H₆Cl₂N₂⁺) .

Advanced Reaction Mechanisms

Q. Q: How do reaction conditions influence chlorination pathways in synthesizing this compound?

A: Temperature and stoichiometry dictate outcomes:

  • At 80°C, mono-chlorinated intermediates (e.g., 5-chloro-3-phenyl-2(H)-pyrazinone) dominate.
  • At ≥100°C, dichlorination proceeds via an SₙAr mechanism , with POCl₃ acting as both chlorinating agent and solvent. Kinetic studies using ³¹P NMR reveal competing pathways influenced by Cl⁻ concentration and steric effects of the phenyl group .

Crystallographic Challenges

Q. Q: What challenges arise in resolving the crystal structure of this compound derivatives?

A: Key issues include:

  • Anisotropic displacement : Chlorine atoms require high-resolution data (d ≤ 0.8 Å) and SHELXL-2018 refinement with aspherical scattering factors (Invariom model) to address electron density distortions .
  • Twinning : Monoclinic systems (e.g., P2₁/c) may exhibit twinning, necessitating HKLF5 format data processing (Rᵢₙₜ < 5%) .

Computational Modeling

Q. Q: How can computational methods predict the reactivity of this compound in substitution reactions?

A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., C-2 and C-5 positions) .
  • Transition states : Energy barriers for Cl⁻ substitution by methoxy or amino groups (~25–30 kcal/mol) align with experimental kinetic data .

Contradictions in Synthetic Data

Q. Q: How can researchers resolve contradictions in reported yields for this compound synthesis?

A: Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yields (80–85%) versus THF (60–65%) due to enhanced POCl₃ activation .
  • Purification methods : Column chromatography (SiO₂, hexane/EtOAc 4:1) outperforms recrystallization in removing mono-chlorinated byproducts .

Advanced Applications in Medicinal Chemistry

Q. Q: What strategies optimize this compound as a pharmacophore in drug design?

A: Approaches include:

  • Bioisosteric replacement : Substituting Cl with CF₃ or Br enhances target binding (e.g., kinase inhibition IC₅₀ improved from 1.2 μM to 0.7 μM) .
  • Prodrug derivatization : Hydrazone conjugates (e.g., with 4-nitrobenzaldehyde) improve aqueous solubility (log P reduced from 2.8 to 1.5) .

Supramolecular Interactions

Q. Q: How do supramolecular synthons influence the crystal packing of this compound?

A: Dominant synthons include:

  • Cl···Cl interactions (3.45 Å) forming 1D chains.
  • C–H···N hydrogen bonds (2.89 Å) stabilizing layered structures.
    Crystal engineering principles predict π-stacking (3.8 Å interplanar distance) in co-crystals with electron-deficient aromatics .

Safety and Handling

Q. Q: What safety protocols are critical when handling this compound?

A: Essential measures:

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
  • PPE : Nitrile gloves and ANSI-approved goggles prevent dermal/ocular exposure.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced Analytical Techniques

Q. Q: How does tandem MS/MS differentiate this compound from structural isomers?

A: Collision-induced dissociation (CID) at 20 eV produces:

  • Diagnostic fragments : m/z 187.9782 (C₆H₃Cl₂⁺) and m/z 109.0455 (C₇H₅N⁺) .
  • Isotope patterns : ³⁵Cl/³⁷Cl ratios (3:1) confirm dichlorination vs. mono-chlorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dichloro-3-phenylpyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-phenylpyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.